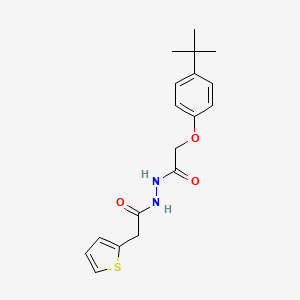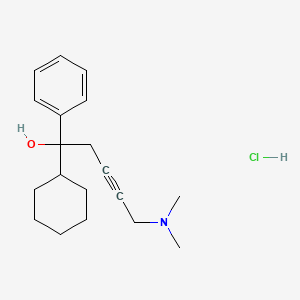![molecular formula C15H10Cl2N2OS B6120328 2-[(3,4-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6120328.png)
2-[(3,4-dichlorobenzyl)thio]-4(3H)-quinazolinone
説明
2-[(3,4-dichlorobenzyl)thio]-4(3H)-quinazolinone, commonly known as DCBQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DCBQ is a quinazolinone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
Synthesis and Biological Activities
- Synthesis Techniques : 4(3H)-quinazolinones, including 2-[(3,4-dichlorobenzyl)thio]-4(3H)-quinazolinone, are synthesized using various methods, contributing to medicinal chemistry and pharmaceutical research (He, Li, Chen, & Wu, 2014).
- Antimicrobial Activities : Novel derivatives of 4(3H)-quinazolinones have demonstrated significant antimicrobial activities, indicating their potential as antimicrobial agents (Yan, Lv, Du, Gao, Huang, & Bao, 2016).
Biological and Medicinal Applications
- Antitumor Properties : Certain 4(3H)-quinazolinone derivatives, like 2-[(3,4-dichlorobenzyl)thio]-4(3H)-quinazolinone, have been found to possess antitumor properties, making them valuable in cancer research (Al-Obaid et al., 2009).
- Bioactivity Enhancement : Researchers have been modifying the quinazolinone nucleus to enhance its bioactivity, creating new potential medicinal agents (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
- Molecular Modeling for Antitumor Agents : The synthesis of new quinazolinone derivatives and their evaluation as antitumor agents have been aided by molecular modeling, providing insights into their pharmacophoric requirements (Al-Obaid et al., 2009).
Potential Neurological Applications
- Monoamine Oxidase Inhibitors : Some quinazolinone derivatives, including those related to 2-[(3,4-dichlorobenzyl)thio]-4(3H)-quinazolinone, have been evaluated as monoamine oxidase inhibitors, suggesting their potential in treating neurodegenerative disorders (Qhobosheane, Petzer, Petzer, & Legoabe, 2018).
Green Chemistry Applications
- Green Synthesis Methods : Innovations in the synthesis of 4(3H)-quinazolinones include green chemistry approaches, such as using silica-supported Preyssler nanoparticles under ultrasonic irradiation, which contributes to more sustainable pharmaceutical manufacturing processes (Heravi et al., 2009).
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-11-6-5-9(7-12(11)17)8-21-15-18-13-4-2-1-3-10(13)14(20)19-15/h1-7H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDKDXKEVLDPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-benzyl-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6120248.png)
![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B6120257.png)
![5-{[(2-fluorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6120268.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6120275.png)

![3-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6120304.png)


![4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6120319.png)

![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6120336.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6120341.png)

![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B6120362.png)